(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is a complex organic compound that features a benzyl group, a tert-butoxycarbonylamino group, and a trifluoromethylsulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate typically involves multiple steps:
Formation of the Benzyl Ester: The initial step often involves the esterification of a suitable carboxylic acid with benzyl alcohol.
Introduction of the tert-Butoxycarbonylamino Group: This step may involve the protection of an amine group using tert-butoxycarbonyl chloride under basic conditions.
Attachment of the Trifluoromethylsulfonyloxy Group: This step could involve the reaction of a phenyl group with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles.
Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide, while reduction with LiAlH4 may yield an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylsulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-methoxyphenyl)acetate
- (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-nitrophenyl)acetate
- (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetate
Uniqueness
(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H22F3NO7S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate |
InChI |
InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
CQHCTGLTGKBCGE-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.